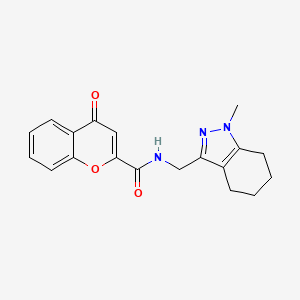

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

Conceptual Framework of Pharmacophore Fusion

Molecular hybridization involves the strategic fusion of pharmacophoric units from distinct bioactive molecules to create novel entities with enhanced therapeutic profiles. This approach aims to synergize pharmacological benefits while mitigating limitations such as poor bioavailability or off-target effects. For example, the hybridization of merbarone and etoposide pharmacophores yielded topoisomerase II poisons with improved anticancer activity. In the case of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, the chromene-carboxamide moiety contributes electron-rich aromatic systems critical for DNA intercalation, while the tetrahydroindazole component introduces conformational rigidity and hydrogen-bonding capabilities.

Theoretical frameworks guiding such designs emphasize:

- Complementary target engagement : Hybrids interact with multiple biological targets, such as microtubules and kinase enzymes, to overcome resistance mechanisms.

- Pharmacokinetic optimization : Structural modifications enhance metabolic stability, as seen in chromene derivatives with reduced cytochrome P450 interactions.

- Spatial compatibility : Overlapping van der Waals surfaces between parent molecules ensure cohesive binding to target proteins.

Significance of Indazole-Chromene Hybrid Compounds

Indazole-chromene hybrids represent a convergence of two privileged scaffolds in medicinal chemistry:

- Chromene-carboxamides : Known for tubulin polymerization inhibition, these compounds disrupt microtubule dynamics in cancer cells. The 4-oxo-4H-chromene-2-carboxamide subunit in the target compound adopts a planar configuration that mimics colchicine’s binding pose in β-tubulin.

- Tetrahydroindazoles : These saturated heterocycles improve solubility and membrane permeability compared to aromatic indazoles. The 1-methyl-4,5,6,7-tetrahydro-1H-indazole moiety in the hybrid enhances blood-brain barrier penetration, a feature leveraged in central nervous system (CNS) drug development.

Synergistic effects arise from covalent tethering:

- Dual-target engagement : Chromene components inhibit microtubule assembly, while indazole derivatives modulate serine-threonine kinases involved in cell cycle progression.

- Conformational restriction : The methylene linker between the indazole and chromene enforces a 120° dihedral angle, optimizing interactions with hydrophobic pockets in target proteins.

Historical Development of Hybrid Molecules in Drug Discovery

The evolution of hybrid molecules parallels advances in synthetic methodologies and target validation:

Early hybrids like dual serotonin-dopamine reuptake inhibitors demonstrated proof-of-concept for multitarget therapies. The indazole-chromene hybrid builds upon these foundations, incorporating lessons from failed clinical candidates like merbarone, whose nephrotoxicity was mitigated through structural hybridization.

Current Research Landscape of Chromene-Carboxamide Derivatives

Recent studies underscore the therapeutic versatility of chromene-carboxamide hybrids:

Anticancer applications :

- C1/C2 chromenes : Inhibit TNBC cell proliferation (IC₅₀ = 1.2–2.8 μM) via microtubule depolymerization and F-actin disruption.

- 4H-chromene derivatives : Bind the colchicine site on β-tubulin with ΔG = −9.8 kcal/mol, comparable to paclitaxel.

Antifungal activity :

- Indazolylchromones exhibit EC₅₀ values of 3.7–8.9 μg/mL against Sclerotium rolfsii through ergosterol biosynthesis inhibition.

Synthetic innovations have also advanced:

- One-pot heteroannulation : Enables efficient chromene synthesis via sodium ethoxide-mediated cyclization.

- Reductive cyclization : Converts 2-nitrophenylacetic acid derivatives to indazole-3-carboxamides with 78–92% yields.

These developments provide a robust foundation for optimizing this compound, particularly in overcoming multidrug resistance in oncology.

Properties

IUPAC Name |

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-22-15-8-4-2-6-12(15)14(21-22)11-20-19(24)18-10-16(23)13-7-3-5-9-17(13)25-18/h3,5,7,9-10H,2,4,6,8,11H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJYTHJZGLEXSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. The indazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate ketones or aldehydes

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: Biologically, N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has shown promise in various bioassays. It may exhibit activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, leading to the development of new drugs for treating various diseases.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The chromene moiety may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound

- Core structure : 1-Methyl-4,5,6,7-tetrahydroindazole fused with 4-oxochromene-2-carboxamide.

- Synthesis pathway: Not explicitly detailed in the evidence, but likely involves condensation of tetrahydroindazole precursors with chromene-carboxylic acid derivatives, analogous to methods in and .

Analog 1: B14 ()

- Structure : Spirocyclic chromane derivative with a tetrahydroindazole subunit and fluorobenzyl group.

- Synthesis : Multi-step process involving acetamide coupling and spirocyclization.

Analog 2: Compound 5 ()

- Structure: Tetrahydroindazolylbenzamide with a cyanophenyl substituent.

- Synthesis: Reflux of hydrazine with a precursor in ethanol, yielding a benzamide derivative in high yield (~quantitative).

- Key difference : Lacks the chromene moiety but shares the tetrahydroindazole scaffold, suggesting divergent biological targets (e.g., anti-HIV activity) .

Analog 3: 1-Methyl-4,5,6,7-tetrahydroindazole ()

- Structure : Simpler tetrahydroindazole derivative without chromene or carboxamide groups.

- Synthesis : Derived via thermal decomposition of acids, yielding a low-molecular-weight indazole (b.p. 109–110°C/11 mm).

- Key difference : Serves as a foundational building block for more complex analogs like the target compound .

Key Research Findings

Chromene vs. Spirocyclic Systems : The chromene carboxamide in the target compound may offer distinct electronic properties compared to B14’s spirocyclic system, influencing solubility and target engagement .

Anti-HIV Potential: Compound 5’s anti-HIV activity highlights the therapeutic relevance of tetrahydroindazole derivatives, though the target compound’s chromene group may redirect its mechanism .

Synthetic Accessibility : Older methods () for synthesizing tetrahydroindazoles involve harsh thermal decomposition, while modern routes () use milder conditions, improving scalability .

Biological Activity

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound that integrates the indazole and chromene scaffolds, which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₃ |

| Molecular Weight | 325.38 g/mol |

| CAS Number | 1448135-84-9 |

Biological Activity Overview

Research indicates that compounds featuring the chromene scaffold exhibit a variety of biological activities including:

- Anticancer : Chromenes have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Antimicrobial : Several studies report significant antimicrobial activity against both gram-positive and gram-negative bacteria.

- Anti-inflammatory : Indazole derivatives have been noted for their ability to reduce inflammation in experimental models.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Interference with Cell Signaling Pathways : It potentially disrupts signaling pathways that promote cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells.

Anticancer Activity

A study evaluated the cytotoxic effects of various chromene derivatives on human cancer cell lines. The findings indicated that derivatives with the indazole moiety exhibited enhanced cytotoxicity compared to their counterparts without it. For instance:

- IC50 Values : The IC50 for N-(4-hydroxyphenyl)chromene derivatives ranged from 10 to 30 µM across different cancer cell lines .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of indazole-containing compounds. It was found that N-(indazole) derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the indazole or chromene rings significantly influence biological activity:

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the condensation of chromene-2-carboxylic acid derivatives with indazole-containing amines. Key steps include:

- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) to facilitate amide bond formation .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the final product .

- Optimization : Reaction temperatures (40–80°C), anhydrous solvents (DMF, DCM), and pH control (7–9) are critical to minimize side reactions and maximize yield .

Basic: What spectroscopic and analytical techniques are essential for structural characterization?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the chromene carbonyl (δ ~160–170 ppm) and indazole methyl groups (δ ~2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (chromene lactone) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

Answer:

- Systematic Substitution : Modify the indazole’s methyl group or chromene’s oxo group to assess impact on bioactivity (e.g., kinase inhibition) .

- Assays : Use surface plasmon resonance (SPR) for binding affinity measurements and enzymatic assays (e.g., fluorescence-based kinase activity) .

- Data Analysis : Compare IC₅₀ values across analogs to identify critical functional groups .

Advanced: How should researchers resolve contradictions in reported biological activity across studies?

Answer:

- Replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

- Mechanistic Studies : Employ CRISPR knockouts or siRNA silencing to confirm target specificity .

Advanced: What computational strategies predict target interactions and binding modes?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs .

- MD Simulations : AMBER or GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

- Pharmacophore Modeling : Identify essential hydrogen bonds (e.g., chromene carbonyl with catalytic lysine) .

Basic: Which functional groups are critical for chemical reactivity and stability?

Answer:

- Chromene Lactone : Susceptible to hydrolysis under acidic conditions; stability tests (pH 1–13) recommended .

- Indazole Methyl Group : Enhances lipophilicity and metabolic stability; substitutions here alter pharmacokinetics .

- Amide Bond : Prone to enzymatic cleavage; evaluate protease resistance via in vitro serum assays .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.